
Chemical and Pharmacological Profile of Ilomastat

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ilomastat

CAS No.: 142880-36-2

Cat. No.: S530471

Get Quote

Ilomastat (GM6001, Galardin) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor with the

chemical formula C₂₀H₂₈N₄O₄ and a molecular weight of 388.47 g/mol [1] [2]. It is a small molecule

belonging to the class of N-acyl-alpha amino acids and derivatives and features a hydroxamic acid

functional group that chelates the zinc atom in the active site of MMPs, enabling potent inhibition [3] [1] [2].

The IUPAC name is (2R)-N'-hydroxy-N-[(1S)-2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]-2-(2-

methylpropyl)butanediamide [1]. Ilomastat is a broad-spectrum inhibitor targeting multiple MMPs

including MMP-1, MMP-2, MMP-3, MMP-9, and MMP-14, with IC₅₀ values in the low nanomolar range

[3] [1]. Its primary mechanism involves binding to the catalytic zinc ion of MMPs via its hydroxamate

group, resulting in reversible enzyme inhibition [2].

Table 1: Key Chemical and Pharmacological Properties of Ilomastat

Property Description

Chemical Formula C₂₀H₂₈N₄O₄ [1] [2]

Molecular Weight 388.47 g·mol⁻¹ [1] [2]

Mechanism of Action Broad-spectrum MMP inhibitor; chelates zinc in active site [3] [1] [2]

Drug Modality Small Molecule [1]

Main Applications Anti-fibrotic (ocular), anti-scarring, cancer, inflammation, radioprotection [4] [5]
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Polymorph Characterization and Physicochemical
Properties

Different commercial batches of Ilomastat were found to contain two distinct polymorphic forms, which

were thoroughly characterized [4].

Table 2: Characteristics of Ilomastat Polymorphs

Characteristic Polymorph 1 Polymorph 2

Melting Point 188°C [4] [6] 208°C [4] [6]

Crystal System Orthorhombic [4] Monoclinic [4]

Solvation State Monohydrate [4] Non-solvated [4]

Purity of
Batches

99.3% (Batch L9032752), 99.15% (Batch 173-135-1)
[4]

98.3% (Batch L9110405)
[4]

Tablets for ocular implantation were fabricated from both polymorphs via direct compression at 2 bar force

using a 2-mm punch and die set, without excipients [4]. Tablets with a mass of 1 mg and thickness of 0.36 ±

0.03 mm were used for drug release studies [4].

Experimental Protocols for Polymorph Analysis

Differential Scanning Calorimetry (DSC)

Purpose: Determine melting points and thermal behavior of polymorphs [4].

Method: Use temperature-modulated DSC with an underlying heating rate of 2°C/min, modulation
amplitude of 1°C/min, and modulation period of 60 seconds. Encase approximately 1 mg of Ilomastat
powder or whole tablets in aluminum Tzero pans with non-hermetic lids [4].

X-ray Diffractometry (XRD)
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Purpose: Identify crystal structures and polymorphic forms [4].

Method: Perform X-ray powder diffraction (XRD) and single crystal X-ray diffraction using a
microfocus X-ray diffractometer with CuKα radiation. For powder samples, use transmission geometry

at room temperature with samples sealed in capillaries [4].

Isothermal Perfusion Calorimetry (IC)

Purpose: Detect amorphous content changes during tablet processing [4].
Method: Load whole Ilomastat tablets (~2 mg) into a stainless steel ampoule. Perfuse with gas at

150 ml/h at 25°C. Cycle relative humidity (RH) between 0% RH (10 hours), then 90% and 0% RH for
8-hour periods through two complete cycles [4].

Dynamic Vapour Sorption (DVS)

Purpose: Evaluate hygroscopicity and water uptake behavior [4].
Method: Place 2 mg tablets in a sample pan. Expose to 0% RH until mass stabilizes, then to 90% RH

at 35°C until equilibrium. Alternatively, use incremental RH increases from 25% to 75% in 10% steps
every 3 hours at 25°C [4].

Drug Release Performance and Biorelevance

Drug release studies were conducted under conditions mimicking the subconjunctival space after glaucoma

filtration surgery. The model accounted for aqueous humor flow rates of 2.2-3.1 μL/min and a total bleb

volume of 50-200 μL [4].
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In Vitro Drug Release Workflow for Ilomastat Tablets

Tablet Fabrication
(Direct Compression, 2 bar)

Physical Characterization
(DSC, XRD, IC, DVS)

Polymorph 1
(Orthorhombic, Monohydrate)

Polymorph 2
(Monoclinic, Non-solvated)

In Vitro Release Study
(Biorelevant Conditions)

Similar Release Profiles
for Both Polymorphs

Flow: 2.2-3.1 µL/min
Volume: 50-200 µL
Fluid: PBS, pH 7.4

Click to download full resolution via product page

Experimental workflow for evaluating ilomastat polymorph performance.

Despite differences in crystal structure, tablets from both polymorphs exhibited similar drug release

profiles under these biorelevant conditions. This indicates that a reproducible drug release should be

achievable in vivo with tablets prepared from either polymorph [4].

Applications and Research Implications

The polymorph stability and consistent release profiles of Ilomastat are particularly valuable for its

development in several therapeutic areas:
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Ocular Anti-fibrotic Therapy: As a 2 mg implantable tablet for sustained release over 3-4 weeks in

the subconjunctival space following glaucoma filtration surgery, effectively suppressing scarring [4].
Radioprotection: Pretreatment with Ilomastat significantly alleviated radiation-induced lung

inflammation and fibrosis in mice by decreasing MMP-2 and MMP-9 expression and activity [5].
Anti-scarring Applications: Potential adaptation for other scarring conditions in vitreous cavity,

abdominal cavity, joints, and central nervous system [4].

The thorough polymorph characterization provides critical quality control assurance for manufacturing,

ensuring consistent performance in these clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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